molecular formula C14H17N5O2 B12900212 Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate CAS No. 20781-08-2

Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate

Cat. No.: B12900212
CAS No.: 20781-08-2
M. Wt: 287.32 g/mol
InChI Key: SOXZZGWSHCJALQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate is a chemical compound with the molecular formula C14H17N5O2 This compound is known for its unique structure, which includes a benzoate ester linked to a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 2,4-diaminopyrimidine with 4-formylbenzoic acid, followed by esterification with ethanol. The reaction conditions often require the use of a catalyst, such as hydrochloric acid, and heating to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate is unique due to its specific combination of a benzoate ester and a pyrimidine derivative, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

20781-08-2

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylamino]benzoate

InChI

InChI=1S/C14H17N5O2/c1-2-21-13(20)9-3-5-11(6-4-9)17-7-10-8-18-14(16)19-12(10)15/h3-6,8,17H,2,7H2,1H3,(H4,15,16,18,19)

InChI Key

SOXZZGWSHCJALQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CN=C(N=C2N)N

Origin of Product

United States

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